molecular formula C6H11NO5 B2993066 1-Methylazetidin-3-ol, oxalic acid CAS No. 2138100-38-4

1-Methylazetidin-3-ol, oxalic acid

Cat. No.: B2993066
CAS No.: 2138100-38-4
M. Wt: 177.156
InChI Key: YGYDIHLFHACJQY-UHFFFAOYSA-N
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Description

1-Methylazetidin-3-ol, oxalic acid is a compound that combines 1-methylazetidin-3-ol and oxalic acid. 1-Methylazetidin-3-ol is an organic compound with the chemical formula C4H9NO, characterized by a four-membered azetidine ring with a hydroxyl group and a methyl group attached. Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4, known for its strong acidic properties and occurrence in many plants and vegetables .

Preparation Methods

1-Methylazetidin-3-ol can be synthesized through various methods. One common method involves the alkylation reaction of toluene with methanol and sodium alcoholate, followed by heating at a specific temperature and pressure . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methylazetidin-3-ol undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-Methylazetidin-3-ol, oxalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Oxalic acid, being a strong acid, can act as a reducing agent and participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

1-Methylazetidin-3-ol can be compared with other azetidine derivatives, such as:

The uniqueness of 1-methylazetidin-3-ol lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-methylazetidin-3-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.C2H2O4/c1-5-2-4(6)3-5;3-1(4)2(5)6/h4,6H,2-3H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYDIHLFHACJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138100-38-4
Record name 1-methylazetidin-3-ol; oxalic acid
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